3-(Bromomethyl)-2-fluorobenzonitrile
Overview
Description
3-(Bromomethyl)-2-fluorobenzonitrile: is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromomethyl group (-CH2Br) and a fluorine atom attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-2-fluorobenzonitrile typically involves the bromination of 2-fluorobenzonitrile. One common method is as follows:
Starting Material: 2-fluorobenzonitrile.
Reagent: N-bromosuccinimide (NBS) is often used as the brominating agent.
Solvent: The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Catalyst: A radical initiator like benzoyl peroxide (BPO) can be used to facilitate the reaction.
Reaction Conditions: The reaction mixture is typically heated to reflux to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Substituted derivatives such as 3-(azidomethyl)-2-fluorobenzonitrile.
Reduction: 3-(Aminomethyl)-2-fluorobenzonitrile.
Oxidation: 3-(Carboxymethyl)-2-fluorobenzonitrile.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)-2-fluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex
Properties
IUPAC Name |
3-(bromomethyl)-2-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLJIURLNNOZJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246527-18-3 | |
Record name | 3-(bromomethyl)-2-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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